molecular formula C24H17NO B3180107 N-[1,1'-biphenyl]-4-yl-2-Dibenzofuranamine CAS No. 1300028-94-7

N-[1,1'-biphenyl]-4-yl-2-Dibenzofuranamine

Cat. No. B3180107
CAS RN: 1300028-94-7
M. Wt: 335.4 g/mol
InChI Key: GOHKEMJXFBPCBO-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

The synthesis of biphenyl compounds often involves Friedel-Crafts reactions . These reactions are a type of electrophilic aromatic substitution where a carbocation is attacked by a pi bond from an aromatic ring .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The structure can be analyzed using various spectroscopic methods .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, they can be used in the production of dyes . They can also undergo reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary depending on their specific structure and the context in which they are used. For example, some biphenyl derivatives are used in organic electronic devices due to their outstanding hole transport capability .

Safety and Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research and applications involving biphenyl compounds are vast and depend on the specific compound and its properties. They are used in a wide range of applications, from the production of dyes to their use in organic electronic devices .

properties

IUPAC Name

N-(4-phenylphenyl)dibenzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHKEMJXFBPCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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